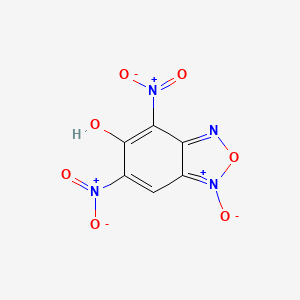![molecular formula C13H20NO5P B12535405 Diethyl [(4-acetamidophenoxy)methyl]phosphonate CAS No. 797763-23-6](/img/structure/B12535405.png)
Diethyl [(4-acetamidophenoxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-acetamidophenoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₃H₂₀NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a diethyl ester and a 4-acetamidophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-acetamidophenoxy)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts such as palladium or copper may be used to enhance the reaction efficiency. Microwave irradiation and ultrasound techniques are also employed to improve reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-acetamidophenoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl [(4-acetamidophenoxy)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Mecanismo De Acción
The mechanism of action of diethyl [(4-acetamidophenoxy)methyl]phosphonate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [(4-acetamidophenoxy)methyl]phosphonate include other phosphonate esters such as diethyl phosphonate and diethyl 4-methylbenzylphosphonate .
Uniqueness
What sets this compound apart is its unique structure, which combines a phosphonate group with a 4-acetamidophenoxy moiety. This structure imparts specific chemical properties and biological activities that may not be present in other phosphonate esters .
Propiedades
Número CAS |
797763-23-6 |
|---|---|
Fórmula molecular |
C13H20NO5P |
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
N-[4-(diethoxyphosphorylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H20NO5P/c1-4-18-20(16,19-5-2)10-17-13-8-6-12(7-9-13)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
Clave InChI |
YCNMZHDUHVZWLM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC1=CC=C(C=C1)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)

![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)


![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
